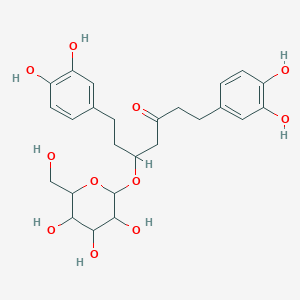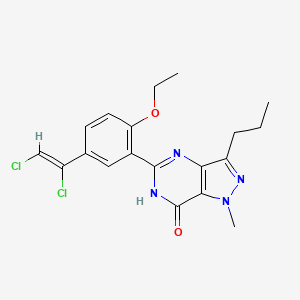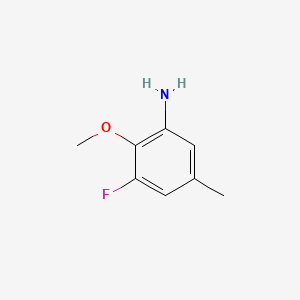
Hirsutanonol 5-O-glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from the plant Alnus hirsuta. This compound has garnered attention due to its significant hepatoprotective effects, particularly against t-BHP-induced toxicity in HepG2 cells . It is a natural product with a molecular formula of C25H32O11 and a molecular weight of 508.52 g/mol .
Aplicaciones Científicas De Investigación
Hirsutanonol 5-O-glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of diarylheptanoids and their derivatives.
Mecanismo De Acción
Target of Action
Hirsutanonol 5-O-glucoside is a diarylheptanoid derivative that can be isolated from Alnus hirsuta It has been shown to exhibit significant hepatoprotective effects against t-bhp-induced toxicity in hepg2 cells .
Mode of Action
It is known to exhibit hepatoprotective effects, suggesting that it may interact with cellular targets in the liver to mitigate the effects of toxins .
Biochemical Pathways
Given its hepatoprotective effects, it may influence pathways related to liver function and detoxification .
Result of Action
Hirsutanonol 5-O-glucoside exhibits significant hepatoprotective effects against t-BHP-induced toxicity in HepG2 cells . This suggests that it may help to protect liver cells from damage caused by toxins.
Action Environment
Like all chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other compounds .
Análisis Bioquímico
Cellular Effects
Hirsutanonol 5-O-glucoside has been shown to have a protective effect on HepG2 cells, a type of liver cell. This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its hepatoprotective effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its hepatoprotective effects suggest that it may have long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hirsutanonol 5-O-glucoside is typically isolated from natural sources such as the stem bark of Alnus hirsuta. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production of Hirsutanonol 5-O-glucoside is not widely reported, likely due to its specific application in research rather than large-scale industrial use. The compound is generally produced in small quantities for scientific research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Hirsutanonol 5-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl group in the heptanoid chain.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Hirsutanonol 5-O-glucoside, each with potentially different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Rubranoside A
- Oregonin
- Platyphylloside
- Alnuside A
- Hirsutanonol
Uniqueness
Hirsutanonol 5-O-glucoside is unique due to its specific glucoside linkage, which enhances its solubility and bioavailability compared to other diarylheptanoids. This unique structure contributes to its potent hepatoprotective effects .
Propiedades
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXQCVBWKSHLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)
![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
![N-[(2R)]-1-amino-3-(4-nitrophenyl)propyl]-1,2-cyclohexanediamine Trihydrochloride](/img/new.no-structure.jpg)
![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)







